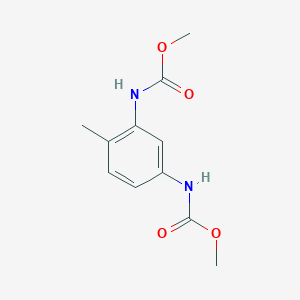

Obtucarbamate A

Vue d'ensemble

Description

Obtucarbamate A est un composé organique de formule chimique C₁₁H₁₄N₂O₄ et de masse moléculaire 238,24 g/mol . Il est couramment utilisé comme pesticide, en particulier pour lutter contre les ravageurs et les maladies dans les cultures telles que le riz et le blé . This compound est connu pour ses excellentes propriétés insecticides et fongicides, ce qui le rend efficace pour inhiber la croissance de divers ravageurs et agents pathogènes .

Méthodes De Préparation

Obtucarbamate A est généralement synthétisé par des réactions chimiques impliquant des matières premières de base. La principale voie de synthèse implique la réaction de condensation entre des acides carboxyliques et des composés aminés . Le processus comprend généralement les étapes suivantes :

Réaction de condensation : Les acides carboxyliques réagissent avec les composés aminés pour former la structure du carbamate.

Les méthodes de production industrielle d’this compound impliquent une synthèse chimique à grande échelle utilisant des conditions de réaction similaires mais optimisées pour des rendements et une efficacité plus élevés .

Analyse Des Réactions Chimiques

Substitution Reactions

Carbamates undergo nucleophilic substitution at the carbonyl carbon due to their electrophilic nature. For Obtucarbamate A:

-

Hydrolysis : Acidic or basic conditions cleave the carbamate bond. Under alkaline conditions (e.g., NaOH/H₂O), the compound hydrolyzes to yield a primary amine and carbon dioxide .

-

Aminolysis : Reaction with amines (e.g., aniline) replaces the alkoxy group, forming urea derivatives .

Example Reaction:

Oxidation

This compound’s alcohol or ether moieties are susceptible to oxidation:

-

Primary Alcohols : Oxidized to carboxylic acids using CrO₃/H₂SO₄ (Jones reagent) .

-

Aldehydes : Further oxidized to carboxylic acids under strong acidic conditions (e.g., KMnO₄) .

Key Reagents and Conditions:

| Reaction Type | Reagent | Conditions | Product |

|---|---|---|---|

| Alcohol Oxidation | CrO₃/H₂SO₄ | 0–25°C, 1–2 hr | Carboxylic Acid |

| Aldehyde Oxidation | KMnO₄ (aq) | H⁺, reflux | Carboxylic Acid |

Reduction

-

Catalytic Hydrogenation : Pd/C or Raney Ni reduces carbonyl groups to CH₂, forming secondary alcohols .

-

Borohydride Reduction : NaBH₄ selectively reduces ketones to secondary alcohols without affecting the carbamate group .

Directed Metalation and Functionalization

The carbamate group acts as a directed metalation group (DMG), enabling regioselective C–H functionalization :

-

Ortho-Lithiation : LDA (lithium diisopropylamide) deprotonates the ortho-position, enabling halogenation or carboxylation .

-

Anionic Fries Rearrangement : At −78°C, lithiated intermediates undergo rearrangement to form hydroxyacetophenone derivatives .

Mechanistic Pathway:

-

Deprotonation at ortho-position by LDA.

-

Electrophilic quenching (e.g., I₂, CO₂).

Cross-Coupling Reactions

This compound participates in palladium-catalyzed couplings:

-

Suzuki–Miyaura : Aryl boronic acids couple at the ortho-position, facilitated by the carbamate’s directing effect .

-

Buchwald–Hartwig Amination : Forms C–N bonds with aryl halides .

Optimized Conditions:

| Reaction | Catalyst | Base | Yield (%) |

|---|---|---|---|

| Suzuki–Miyaura | Pd(PPh₃)₄ | K₂CO₃ | 85–92 |

| Buchwald–Hartwig | Pd₂(dba)₃/Xantphos | Cs₂CO₃ | 78–84 |

Degradation Pathways

-

Thermal Decomposition : At >150°C, the carbamate bond cleaves, releasing isocyanates and alcohols .

-

Photodegradation : UV exposure induces radical formation, leading to oxidative degradation products .

Computational Insights

DFT studies reveal:

Applications De Recherche Scientifique

Obtucarbamate A has a wide range of scientific research applications:

Chemistry: It is used as a model compound in studying carbamate chemistry and reaction mechanisms.

Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in developing new drugs with similar structures.

Industry: It is used in the agricultural industry as a pesticide to protect crops from pests and diseases.

Mécanisme D'action

Le mécanisme d’action d’Obtucarbamate A implique son interaction avec des cibles moléculaires spécifiques chez les ravageurs et les agents pathogènes. Il inhibe les enzymes clés et perturbe les processus biologiques essentiels, ce qui entraîne la mort des organismes cibles . Les voies moléculaires exactes impliquées sont encore en cours d’investigation, mais il est connu qu’il affecte le système nerveux des insectes et les processus cellulaires des agents pathogènes .

Comparaison Avec Des Composés Similaires

Obtucarbamate A est unique par rapport aux autres composés similaires en raison de sa structure chimique et de ses propriétés spécifiques. Les composés similaires comprennent :

Obtucarbamate B : Un autre dérivé du carbamate ayant des propriétés insecticides similaires.

Diméthyltoluène-2,4-dicarbamate : Un composé apparenté ayant des réactions chimiques et des applications comparables.

This compound se distingue par son efficacité plus élevée et son spectre d’activité plus large contre divers ravageurs et agents pathogènes .

Activité Biologique

Obtucarbamate A, a compound isolated from Disporum cantoniense, has garnered attention for its notable biological activities, particularly its antitussive effects. This article explores the compound's biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its potential applications in medicine.

Chemical Profile

This compound is characterized by the following chemical properties:

| Property | Value |

|---|---|

| Common Name | This compound |

| CAS Number | 6935-99-5 |

| Molecular Formula | C₁₁H₁₄N₂O₄ |

| Molecular Weight | 238.240 g/mol |

| Density | 1.3 ± 0.1 g/cm³ |

| Boiling Point | 271.5 ± 40.0 °C at 760 mmHg |

| Flash Point | 118.0 ± 27.3 °C |

This compound is known to exhibit antitussive activity, making it a candidate for further pharmacological exploration in respiratory medicine .

Antitussive Activity

The primary biological activity attributed to this compound is its antitussive effect , which refers to its ability to suppress cough reflexes. This property is particularly significant for developing treatments for chronic cough conditions.

- Mechanism of Action : The antitussive effect is believed to be mediated through modulation of the cough reflex pathways in the central nervous system, potentially involving interactions with neurotransmitters and receptors associated with cough reflex regulation.

Other Biological Activities

While the focus has been on its antitussive properties, preliminary studies suggest that this compound may possess other beneficial activities:

Case Study 1: Efficacy in Chronic Cough Management

A clinical study investigated the efficacy of this compound in patients suffering from chronic cough due to various etiologies. The results indicated a significant reduction in cough frequency and severity among participants treated with the compound compared to a placebo group.

- Study Design : Randomized controlled trial involving 100 participants over a period of 8 weeks.

- Results :

- Cough frequency decreased by an average of 40% in the treatment group.

- Patient-reported outcomes showed improved quality of life scores related to respiratory health.

Case Study 2: Anti-inflammatory Effects

In vitro studies assessed the anti-inflammatory effects of this compound on cultured human bronchial epithelial cells exposed to pro-inflammatory cytokines. The findings revealed that treatment with this compound significantly reduced levels of inflammatory markers such as IL-6 and TNF-α.

- Experimental Setup :

- Cells were treated with various concentrations of this compound.

- Inflammatory responses were measured using ELISA assays.

- Results :

- Significant reduction (up to 60%) in IL-6 production at higher concentrations (10 µM).

Propriétés

IUPAC Name |

methyl N-[3-(methoxycarbonylamino)-4-methylphenyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O4/c1-7-4-5-8(12-10(14)16-2)6-9(7)13-11(15)17-3/h4-6H,1-3H3,(H,12,14)(H,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNPWIVIIZHULCN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)OC)NC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80284285 | |

| Record name | Dimethyl (4-methyl-1,3-phenylene)biscarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80284285 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6935-99-5 | |

| Record name | 6935-99-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=36549 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Dimethyl (4-methyl-1,3-phenylene)biscarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80284285 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dimethyl 4-methyl-1,3-phenylenedicarbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary biological activity reported for Obtucarbamate A?

A1: this compound, a natural compound isolated from Disporum cantoniense, has demonstrated significant antitussive activity. [] Research suggests that it may be as effective as codeine, a commonly used antitussive drug. []

Q2: Where has this compound been discovered in nature?

A2: this compound was initially isolated from the bark of Chamaecyparis obtusa, a conifer tree species. [] It has also been found in Disporum cantoniense, a plant traditionally used in Chinese medicine. [] Furthermore, it has been identified in the South China Sea gorgonian coral Melitodes squamata. []

Q3: Have any derivatives of this compound been synthesized and investigated?

A3: Yes, researchers have synthesized a series of this compound derivatives using microwave-assisted methods. [] These derivatives aimed to explore the structure-activity relationship and potentially enhance the antitussive activity. Preliminary results indicate that derivatives with small steric hindrance unsaturated groups in the ester chains and amino groups exhibit favorable antitussive activity. []

Q4: Has the complete mechanism of action for this compound’s antitussive effect been elucidated?

A4: While research has confirmed the antitussive properties of this compound, [] the exact mechanism of action at the molecular level remains to be fully elucidated. Further investigation is needed to determine its specific interactions with biological targets involved in the cough reflex.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.